Calcium succinate

Description

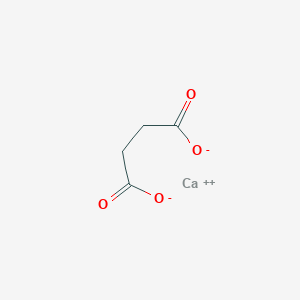

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.Ca/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUBJNYXWIDFMU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883329 | |

| Record name | Butanedioic acid, calcium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-99-8 | |

| Record name | Calcium succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, calcium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SUCCINATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P455B96DTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Growth Mechanism of Calcium Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal growth mechanism of calcium succinate, a compound of interest in pharmaceutical and materials science. The document delves into the fundamental principles governing its nucleation and crystal growth, explores the influence of various physicochemical parameters, and outlines detailed experimental protocols for its synthesis and characterization. Furthermore, it discusses the potential role of succinate in biological mineralization and introduces computational approaches to understanding its crystallization behavior. This guide is intended to be a valuable resource for researchers and professionals engaged in the study and application of this compound crystals.

Introduction

This compound, the calcium salt of succinic acid, is a dicarboxylate that forms crystalline structures with varying hydration states. The controlled crystallization of this compound is crucial for its application in drug formulation, where properties such as solubility, bioavailability, and stability are paramount. Understanding the intricate mechanisms of its crystal growth is therefore essential for tailoring its physical and chemical properties to meet specific therapeutic and manufacturing requirements. This guide provides an in-depth exploration of the core principles of this compound crystallization, from nucleation theory to advanced characterization and computational modeling.

Fundamentals of this compound Crystallization

The formation of this compound crystals from a supersaturated solution is a two-step process: nucleation and crystal growth.

2.1. Nucleation

Nucleation is the initial stage where calcium and succinate ions in a supersaturated solution assemble to form stable nuclei. This process can occur through two primary mechanisms:

-

Homogeneous Nucleation: Spontaneous formation of nuclei within a uniform solution. This requires a high degree of supersaturation to overcome the energy barrier for nucleus formation.

-

Heterogeneous Nucleation: Nucleation initiated on a foreign surface, such as dust particles, impurities, or the walls of the crystallization vessel. This process has a lower energy barrier compared to homogeneous nucleation.

2.2. Crystal Growth

Once stable nuclei are formed, they grow by the successive addition of calcium and succinate ions from the surrounding solution. The growth process is influenced by factors such as:

-

Supersaturation: The driving force for crystal growth. Higher supersaturation generally leads to faster growth rates.

-

Temperature: Affects both the solubility of this compound and the kinetics of ion diffusion and integration into the crystal lattice.

-

pH: Influences the speciation of succinic acid (succinate, bisuccinate), which in turn affects the availability of succinate ions for crystallization[3][4].

-

Impurities and Additives: Can either promote or inhibit crystal growth and can significantly alter the crystal morphology.

The growth of this compound single crystals has been described as a two-dimensional nucleation mechanism on the crystal surface[5].

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for controlling its crystallization.

3.1. Crystal Structure and Morphology

This compound crystals typically belong to the triclinic crystal system with the space group Pī[5]. The morphology of the crystals can be influenced by the growth conditions. For instance, the gel-aided solution growth technique has been used to grow this compound crystals[6].

3.2. Solubility

The solubility of this compound in water increases almost linearly with temperature, which indicates that seeded crystal growth methods from aqueous solutions are viable for producing large single crystals[5].

Table 1: Solubility of this compound in Water at Different Temperatures [5]

| Temperature (°C) | Solubility ( g/100 mL) |

| 30 | 0.23 |

| 35 | 0.25 |

| 40 | 0.28 |

| 45 | 0.31 |

| 50 | 0.34 |

3.3. Characterization Techniques

A variety of analytical techniques are employed to characterize this compound crystals:

-

Powder X-ray Diffraction (PXRD): To determine the crystal structure and phase purity.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the crystal.

-

Thermogravimetric Analysis (TGA): To study the thermal stability and determine the water of hydration.

-

Scanning Electron Microscopy (SEM): To visualize the crystal morphology and surface features.

Table 2: Crystallographic Data for this compound [5][7]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 6.634 |

| b (Å) | 7.938 |

| c (Å) | 9.754 |

| α (°) | 111.4 |

| β (°) | 100.8 |

| γ (°) | 94.2 |

| Volume (ų) | 458.3 |

Experimental Protocols for Crystal Growth

4.1. Free Evaporation Method [5]

This method involves the slow evaporation of a solvent from a saturated solution of this compound.

-

Materials: Succinic acid, Calcium Chloride, Deionized water.

-

Procedure:

-

Prepare aqueous solutions of succinic acid and calcium chloride of desired molar concentrations.

-

Mix the solutions and stir continuously to ensure homogeneity.

-

Adjust the pH of the solution to a range of 4.0 – 5.0. A pH of 4.3 has been found to yield good quality crystals.

-

Filter the solution into a clean beaker and cover it with a perforated sheet.

-

Allow the solvent to evaporate slowly at room temperature in a dust-free environment.

-

Tiny crystals typically appear in about 7 days and grow to a larger size in about 20 days.

-

References

- 1. A classical view on nonclassical nucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Classical nucleation theory - Wikipedia [en.wikipedia.org]

- 3. pH and base counterion affect succinate production in dual-phase Escherichia coli fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of pH, calcium, and succinate on sodium citrate cotransport in renal microvilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Calcium Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of calcium succinate. The information is intended to support research, development, and application of this compound in the pharmaceutical and related industries. Data is presented in structured tables for clarity, and detailed experimental protocols are provided for key characterization methods.

Chemical Identity and Formulations

This compound is the calcium salt of succinic acid. It can exist in several forms, most commonly as an anhydrous salt or as a hydrate. The monohydrate is a frequently referenced form in technical literature.

| Identifier | Anhydrous this compound | This compound Monohydrate |

| Molecular Formula | C4H4CaO4[1][[“]] | C4H4CaO4·H2O or C4H6CaO5[3][4][5] |

| Molecular Weight | 156.15 g/mol [1][[“]][6] | 174.17 g/mol [3][4] |

| CAS Registry Number | 140-99-8[1][3][[“]] | 159389-75-0[3][4][[“]] |

| Synonyms | Butanedioic acid calcium salt, Succinic acid calcium salt | Butanedioic acid, calcium salt (1:1), monohydrate[3][4] |

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, formulation, and application. It is generally described as a stable, white, crystalline solid with limited solubility in water.

| Property | Value | Notes |

| Appearance | Fine, white powder; Colorless crystals; Needles or granules[1][3][[“]] | The morphology can vary based on the method of preparation. |

| Odor | Characteristic[3][[“]] | |

| Melting Point | Not applicable; decomposes at high temperatures[3] | Thermal decomposition occurs before a melting point is reached. |

| Boiling Point | Not applicable | As a salt, it does not have a defined boiling point. |

| Density (calculated) | 1.818 g/cm³ (monohydrate) | For the monoclinic crystal structure.[8] |

| Water Solubility | Slightly soluble.[1][3][[“]] Specific values ( g/100g H₂O): 1.127 at 0°C, 1.28 at 20°C, 0.66 at 100°C.[9][10] | Solubility decreases at higher temperatures. |

| Solubility in other solvents | Practically insoluble in alcohol; Soluble in dilute acids.[1][9] | |

| Stability | Stable under ordinary storage conditions.[3] | |

| Hazardous Decomposition | Decomposes at higher temperatures to form calcium oxide, carbon dioxide, and carbon monoxide.[3] |

Crystallography

The crystal structure of this compound monohydrate has been determined by single-crystal X-ray diffraction, revealing a polymeric nature.

| Crystallographic Parameter | This compound Monohydrate |

| Crystal System | Monoclinic[8] |

| Space Group | C2/c[8] |

| Unit Cell Dimensions | a = 11.952 Å, b = 9.691 Å, c = 11.606 Å, β = 108.81°[8] |

| Coordination Geometry | Calcium is coordinated to seven oxygen atoms in a pentagonal bipyramid arrangement.[8] |

| Structural Features | The structure is highly polymeric, with succinate ions bridging calcium ions to form a layered network.[8][11] |

Experimental Protocols

Synthesis of this compound Monohydrate

This protocol describes a common laboratory-scale precipitation method for synthesizing this compound.

Materials:

-

Succinic Acid (C₄H₆O₄)

-

Calcium Hydroxide (Ca(OH)₂)

-

Deionized Water

-

Ethanol

-

0.22 µm Filter Paper

Procedure:

-

Preparation of Succinic Acid Solution: Dissolve 11.8 g (0.1 mol) of succinic acid in 200 mL of deionized water with heating (approximately 60-70°C) and stirring until fully dissolved.

-

Preparation of Calcium Hydroxide Slurry: Prepare a slurry of 7.4 g (0.1 mol) of calcium hydroxide in 100 mL of deionized water.

-

Reaction: Slowly add the calcium hydroxide slurry to the heated succinic acid solution with continuous, vigorous stirring. A white precipitate of this compound will form immediately.

-

Digestion: Continue to stir the mixture at 60°C for 1 hour to allow the precipitate to fully form and mature.

-

Isolation: Remove the mixture from heat and allow it to cool to room temperature. Collect the white precipitate by vacuum filtration using a Büchner funnel and 0.22 µm filter paper.

-

Washing: Wash the filter cake three times with 50 mL portions of deionized water to remove any unreacted starting materials. Follow with two washes of 30 mL portions of ethanol to facilitate drying.

-

Drying: Dry the resulting white powder in a vacuum oven at 80°C for 12 hours or until a constant weight is achieved.

-

Characterization: The final product can be characterized by methods such as FT-IR, Powder X-ray Diffraction (PXRD), and Thermogravimetric Analysis (TGA).

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

This protocol outlines the general steps for determining the crystal structure of this compound.[5][12][13]

Crystal Growth:

-

Slowly cool a saturated aqueous solution of synthesized this compound from 80°C to room temperature over several days.

-

Alternatively, use a gel-aided solution growth technique, where a solution of calcium chloride is allowed to diffuse into a silica gel containing succinic acid.[5]

Data Collection:

-

Select a suitable single crystal (optically clear, 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.[12]

-

Center the crystal on a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.

-

Perform data collection at a controlled temperature (e.g., 293 K or 100 K) over a range of angles to measure the intensities of a large number of unique reflections.

Structure Solution and Refinement:

-

Process the collected diffraction data to correct for experimental factors (e.g., Lorentz and polarization effects).

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the structural model using full-matrix least-squares techniques to minimize the difference between observed and calculated structure factors, yielding precise atomic coordinates, bond lengths, and bond angles.[8]

Thermogravimetric Analysis (TGA)

This protocol is for assessing the thermal stability and decomposition profile of this compound monohydrate.[6][14][15]

Instrumentation:

-

Thermogravimetric Analyzer equipped with a precision balance and a furnace.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried this compound monohydrate sample into a ceramic or platinum TGA pan.

-

Analysis: Place the pan in the TGA furnace. Heat the sample from ambient temperature (e.g., 30°C) to 900°C at a constant heating rate of 10°C/min.

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as flowing nitrogen (e.g., 50 mL/min), to prevent oxidative side reactions.

-

Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve will show distinct mass loss steps corresponding to dehydration and subsequent decomposition events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss for each step. A study of the pyrolysis of this compound identified thermal events at 188-262°C, 500-550°C, and 650-740°C.[16]

Biological Significance and Signaling

While this compound serves as a calcium supplement, the succinate anion itself is a critical metabolic intermediate and signaling molecule.[3][4][8] Dysregulation of succinate levels is implicated in various inflammatory conditions and metabolic diseases.[3][10] Succinate exerts its signaling effects primarily through the G-protein coupled receptor SUCNR1 (also known as GPR91).[9][11]

SUCNR1 Signaling Pathway

Extracellular succinate, released during metabolic stress such as hypoxia or inflammation, acts as a ligand for SUCNR1, which is expressed on the surface of various cells, including immune cells and cells in the kidney and liver.[9][10] Activation of SUCNR1 can trigger distinct downstream signaling cascades depending on the G-protein subtype it couples with (Gᵢ or Gq).[[“]][9] This signaling can modulate cellular energy metabolism, enhance inflammatory responses, and regulate blood pressure.[9][10]

Caption: SUCNR1 signaling pathways activated by extracellular succinate.

Synthesis and Characterization Workflow

The overall process for producing and verifying this compound for research or pharmaceutical applications follows a logical progression from synthesis to detailed characterization.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. consensus.app [consensus.app]

- 3. nbinno.com [nbinno.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. h-and-m-analytical.com [h-and-m-analytical.com]

- 6. Extracellular succinate hyperpolarizes M2 macrophages through SUCNR1/GPR91-mediated Gq signaling. — Centre for Human Genetics [chg.ox.ac.uk]

- 7. consensus.app [consensus.app]

- 8. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SUCNR1 - Wikipedia [en.wikipedia.org]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ebatco.com [ebatco.com]

- 15. elar.urfu.ru [elar.urfu.ru]

- 16. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of Calcium Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium succinate, the calcium salt of succinic acid, is a molecule of significant interest in various scientific domains, from materials science to pharmacology. As a metal-organic framework (MOF), its structure is characterized by a coordination polymer network. Understanding the intricate details of its molecular structure and the nature of the chemical bonds that hold it together is paramount for elucidating its physicochemical properties and potential applications. This technical guide provides a comprehensive overview of the molecular architecture of this compound, its bonding characteristics, the experimental methodologies used for its characterization, and its role in biological signaling pathways.

Molecular Structure and Coordination Chemistry

The crystal structure of this compound is not a simple ionic salt but rather a complex coordination polymer. In this arrangement, calcium ions (Ca²⁺) act as nodes, and the succinate anions (C₄H₄O₄²⁻) function as organic linkers, bridging the metal centers to form an extended network. The precise structure can vary depending on the degree of hydration.

One well-characterized form is This compound monohydrate (Ca(C₄H₄O₄)·H₂O) . Single-crystal X-ray diffraction studies have revealed that in this form, the calcium ion is coordinated to seven oxygen atoms[1]. This coordination environment is best described as a distorted pentagonal bipyramid. The succinate anion exhibits a high degree of connectivity, with one carboxylate group binding to three different calcium ions. It forms a four-membered chelate ring with one calcium ion and acts as a unidentate bridge to two other calcium ions. The second carboxylate group of the succinate anion binds to two additional calcium ions through unidentate bonds. This extensive bridging by the succinate ligands results in a highly polymeric, layered structure.

Another identified structure is a layered poly[μ(3)-succinato-calcium(II)] . In this coordination polymer, infinite layers of edge-sharing calcium pentagonal-bipyramidal polyhedra form six-membered rings. These inorganic layers are interconnected by the succinate ligands, creating a pseudo-three-dimensional structure. The stability of this extended network is further enhanced by weak C-H···O hydrogen bonds between adjacent layers.

The succinate ion itself can adopt different conformations, primarily gauche and anti, which influences the resulting crystal packing and the dimensionality of the coordination polymer. The flexibility of the succinate ligand, combined with the coordination preferences of the calcium ion, allows for the formation of diverse and complex supramolecular architectures.

Bonding in this compound

The bonding in this compound is a composite of ionic and covalent interactions.

-

Ionic Bonding: The primary interaction between the Ca²⁺ cation and the negatively charged carboxylate groups (COO⁻) of the succinate anion is ionic in nature. The electrostatic attraction between the positive and negative ions is a major contributor to the stability of the crystal lattice.

-

Covalent Bonding: Within the succinate anion, the carbon, oxygen, and hydrogen atoms are linked by covalent bonds. The carbon-carbon bonds of the succinate backbone and the carbon-oxygen bonds within the carboxylate groups are all covalent.

-

Coordinate Covalent Bonding: The interaction between the calcium ion and the oxygen atoms of the succinate carboxylate groups and water molecules can be described as coordinate covalent bonds. The oxygen atoms donate lone pairs of electrons to the empty orbitals of the calcium ion, forming the coordination sphere.

-

Hydrogen Bonding: In the hydrated forms of this compound, hydrogen bonds play a crucial role in stabilizing the crystal structure. These interactions occur between the coordinated water molecules and the oxygen atoms of the succinate carboxylate groups, as well as between C-H groups of the succinate ligand and oxygen atoms.

The interplay of these different bonding types dictates the overall structure, stability, and properties of this compound.

Quantitative Structural Data

The following table summarizes selected bond lengths and angles for a representative this compound structure, as determined by single-crystal X-ray diffraction. It is important to note that these values can vary slightly depending on the specific crystalline form and the experimental conditions.

| Bond | Bond Length (Å) | Angle | **Angle (°) ** |

| Ca-O (carboxylate) | 2.35 - 2.60 | O-Ca-O | 60 - 160 |

| Ca-O (water) | ~2.45 | C-C-C | ~110 |

| C-C (succinate) | 1.51 - 1.53 | O-C-O | ~125 |

| C=O (carboxylate) | ~1.25 | ||

| C-O (carboxylate) | ~1.27 |

Note: The data presented here is a generalized representation based on typical values found in the literature for similar metal carboxylates. Precise values for a specific polymorph of this compound would require access to its crystallographic information file (CIF).

Experimental Protocols

The characterization of the molecular structure and bonding of this compound relies on a combination of analytical techniques.

Synthesis of this compound Crystals

High-quality single crystals suitable for X-ray diffraction can be grown using various methods, including gel-aided solution growth and slow evaporation.

-

Gel-Aided Solution Growth Technique:

-

A gel is prepared, typically sodium metasilicate solution, in a test tube.

-

The pH of the gel is adjusted using an acid, such as succinic acid.

-

Once the gel has set, an aqueous solution of a soluble calcium salt (e.g., calcium chloride) is carefully layered on top of the gel.

-

The reactants diffuse slowly through the gel matrix, leading to the controlled nucleation and growth of this compound crystals over a period of several days to weeks. The size and quality of the crystals can be influenced by factors such as reactant concentrations, pH, and temperature.

-

-

Slow Evaporation Method:

-

A supersaturated solution of this compound is prepared by dissolving calcium carbonate in an aqueous solution of succinic acid.

-

The solution is filtered to remove any undissolved particles.

-

The clear solution is placed in a beaker covered with a perforated film to allow for slow evaporation of the solvent at a constant temperature.

-

As the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.

-

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.

-

Methodology:

-

A suitable single crystal of this compound is mounted on a goniometer head.

-

The crystal is placed in a beam of monochromatic X-rays.

-

As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensities.

-

The positions and intensities of these diffracted spots are collected by a detector.

-

The collected data is then processed using specialized software to solve the crystal structure. This involves determining the unit cell dimensions, the space group, and the positions of all atoms within the unit cell.

-

The structural model is then refined to obtain accurate bond lengths, bond angles, and other geometric parameters.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound and to probe the coordination environment of the carboxylate groups.

-

Methodology:

-

A small amount of the powdered this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is placed in the path of an infrared beam.

-

The instrument measures the absorption of infrared radiation at different frequencies.

-

The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the different chemical bonds in the molecule.

-

Key vibrational bands for this compound include:

-

O-H stretching vibrations from water molecules (in hydrated forms) in the region of 3200-3500 cm⁻¹.

-

Asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) groups, typically found in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate group (e.g., unidentate, bidentate chelating, or bidentate bridging).

-

C-H stretching and bending vibrations from the succinate backbone.

-

-

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information on the molecular structure and bonding.

-

Methodology:

-

A small amount of the crystalline or powdered sample is placed under a microscope objective.

-

A monochromatic laser beam is focused onto the sample.

-

The scattered light is collected and analyzed by a spectrometer.

-

Most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The frequency shifts are characteristic of the vibrational modes of the molecule.

-

For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the carbon-carbon backbone of the succinate ligand and the symmetric stretching vibrations of the carboxylate groups. It can also be used to probe the metal-oxygen bonds.

-

Biological Signaling and Logical Relationships

Both calcium and succinate are now recognized as important signaling molecules in various biological processes. While this compound as a compound is not a direct signaling molecule, its constituent ions play crucial roles in interconnected pathways.

Succinate Signaling: Extracellular succinate can act as a signaling molecule by binding to its specific G-protein coupled receptor, SUCNR1 (also known as GPR91) . This interaction can trigger downstream signaling cascades, often involving the activation of phospholipase C (PLC) and an increase in intracellular calcium concentration. Succinate signaling has been implicated in processes such as inflammation, immune response modulation, and the regulation of blood pressure.

Calcium Signaling: Calcium ions are ubiquitous second messengers that regulate a vast array of cellular processes. A common pathway involves the activation of PLC, which leads to the production of inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm. This rise in intracellular Ca²⁺ can then activate various downstream effectors, including Calmodulin (CaM) . The Ca²⁺/CaM complex can then activate a range of enzymes, such as Ca²⁺/calmodulin-dependent protein kinases (CaMKs) , which in turn phosphorylate target proteins to elicit a cellular response.

The logical relationship between succinate and calcium signaling pathways can be visualized as succinate acting as an extracellular signal that can lead to the mobilization of intracellular calcium, thereby initiating a calcium-dependent signaling cascade.

Conclusion

The molecular structure of this compound is characterized by a robust coordination polymer network, where the bonding is a combination of ionic, covalent, and coordinate covalent interactions, further stabilized by hydrogen bonding in its hydrated forms. This intricate architecture gives rise to its specific physicochemical properties. The detailed characterization of this structure is made possible through a suite of advanced analytical techniques, including single-crystal X-ray diffraction and vibrational spectroscopy. Furthermore, the constituent ions of this compound, namely calcium and succinate, are integral components of distinct yet interconnected biological signaling pathways. A thorough understanding of these structural and functional aspects is essential for researchers and professionals working on the development of new materials and therapeutic agents.

References

An In-depth Technical Guide to the Thermal Decomposition Pathway of Calcium Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of calcium succinate. By examining the discrete stages of decomposition, intermediate products, and final residues, this document serves as a valuable resource for professionals in research and development. The information is presented through detailed descriptions, quantitative data summaries, experimental methodologies, and visual diagrams to facilitate a thorough understanding of the process.

Introduction to the Thermal Stability of this compound

This compound, the calcium salt of succinic acid, is a compound of interest in various chemical and pharmaceutical applications. Understanding its thermal stability and decomposition pathway is crucial for defining its handling, storage, and processing parameters. Thermal decomposition is a process where a substance breaks down into simpler components upon heating. For this compound, this is a multi-stage process involving dehydration, the breakdown of the organic succinate moiety, and the decomposition of an inorganic intermediate to a final, stable oxide.

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through several distinct stages, each characterized by a specific temperature range and the evolution of volatile products, resulting in a corresponding mass loss.

Stage 1: Dehydration While not always explicitly reported for anhydrous this compound, hydrated forms of calcium carboxylates typically first undergo dehydration at temperatures around 100-200°C. This initial step involves the loss of water molecules from the crystal lattice.

Stage 2: Initial Decomposition and Formation of Intermediates Following dehydration (if applicable), the anhydrous this compound begins to decompose. One study has identified a decomposition peak in the range of 188-262°C, which is associated with the formation of amber anhydride as an intermediate product.[1]

Stage 3: Decomposition to Calcium Carbonate A significant decomposition stage occurs at higher temperatures, typically in the range of 500-550°C.[1] During this stage, the organic part of the salt breaks down, leading to the formation of calcium carbonate (CaCO₃) as a solid intermediate and the release of volatile organic compounds. One of the identified pyrolysis products at this stage is cyclopentanone.[1]

Stage 4: Final Decomposition to Calcium Oxide The final stage of decomposition involves the breakdown of the intermediate calcium carbonate. This process occurs at temperatures ranging from approximately 650-740°C.[1] In this step, calcium carbonate decomposes into calcium oxide (CaO), the final solid residue, and carbon dioxide (CO₂), which is released as a gas.[2][3][4][5]

Quantitative Data on Thermal Decomposition

The following table summarizes the key temperature ranges and corresponding events in the thermal decomposition of this compound, based on available literature.

| Stage | Temperature Range (°C) | Key Events and Observations | Solid Residue | Volatile Products |

| 1 | ~100 - 200 | Dehydration (for hydrated forms) | Anhydrous this compound | Water (H₂O) |

| 2 | 188 - 262 | Initial decomposition of the succinate | Intermediate organic species | Amber Anhydride |

| 3 | 500 - 550 | Major decomposition of the organic moiety | Calcium Carbonate (CaCO₃) | Cyclopentanone, other organic fragments |

| 4 | 650 - 740 | Decomposition of calcium carbonate | Calcium Oxide (CaO) | Carbon Dioxide (CO₂) |

Note: The temperature ranges can be influenced by experimental conditions such as heating rate and atmosphere.

Experimental Protocols for Thermal Analysis

The study of the thermal decomposition of this compound typically employs techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating.[6]

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).[7]

-

Atmosphere: The furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative side reactions.[6]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10 or 20°C/min).[7][8]

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature). The derivative of this curve (DTG curve) can be used to identify the temperatures of maximum mass loss rate.[9]

Evolved Gas Analysis (EGA)

Objective: To identify the volatile products released during thermal decomposition.

Methodology:

-

Instrumentation: The outlet of the TGA furnace is coupled to a gas analysis instrument, such as a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Procedure: The TGA experiment is performed as described above. The evolved gases are continuously transferred to the MS or FTIR for analysis.

-

Data Analysis: The mass spectra or infrared spectra of the evolved gases are recorded at different temperatures, allowing for the identification of the volatile products at each decomposition stage.

Visualizing the Decomposition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, provide a visual representation of the thermal decomposition pathway of this compound and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflow for thermal analysis.

References

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. mdpi.com [mdpi.com]

- 3. what happens when calcium carbonate is heated strongly [sudarshangroup.com]

- 4. echemi.com [echemi.com]

- 5. Sciencemadness Discussion Board - Thermal decomposition of calcium carbonate. - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. ebatco.com [ebatco.com]

- 7. analyticalanswersinc.com [analyticalanswersinc.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. h-and-m-analytical.com [h-and-m-analytical.com]

The Pivotal Role of Succinate in Cellular Metabolism: From Bioenergetics to Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Succinate, a key intermediate of the tricarboxylic acid (TCA) cycle, has transcended its classical role as a metabolic substrate to emerge as a critical signaling molecule in a host of physiological and pathological processes. Traditionally recognized for its function in mitochondrial respiration and energy production, recent discoveries have illuminated its involvement in intracellular and extracellular signaling, gene expression, and inflammation. Dysregulation of succinate metabolism is now implicated in a range of diseases, including inflammatory disorders, ischemia-reperfusion injury, and cancer. This technical guide provides a comprehensive overview of the multifaceted biological roles of succinate, presents quantitative data on its dynamics, details key experimental protocols for its study, and visualizes the complex pathways it governs. This document is intended to serve as a foundational resource for researchers and drug development professionals targeting metabolic pathways for therapeutic intervention.

The Canonical Role of Succinate in Core Metabolism

Succinate is a central component of cellular bioenergetics, primarily functioning within the mitochondria.[1] Its core roles are deeply intertwined with the TCA cycle and the electron transport chain (ETC).

The Tricarboxylic Acid (TCA) Cycle

Within the mitochondrial matrix, succinate is synthesized from succinyl-CoA by the enzyme succinyl-CoA synthetase in a reversible reaction that also generates a molecule of GTP or ATP.[2][3] It is then oxidized to fumarate by succinate dehydrogenase (SDH), the only enzyme that participates in both the TCA cycle and the ETC.[1][4]

The Electron Transport Chain (ETC)

Succinate dehydrogenase (SDH), also known as Complex II of the ETC, is an enzyme complex embedded in the inner mitochondrial membrane.[4][5] The oxidation of succinate to fumarate by SDH is coupled with the reduction of ubiquinone (Coenzyme Q) to ubiquinol.[6] The electrons from succinate are transferred through a series of iron-sulfur clusters within SDH to the ubiquinone pool, which then shuttles them to Complex III.[5][6][7] This process is a critical entry point for electrons into the ETC, contributing directly to the generation of the proton motive force required for ATP synthesis.[3][8]

Succinate as a Multifaceted Signaling Molecule

Beyond its bioenergetic role, succinate functions as a potent signaling molecule, or "oncometabolite," when its concentration deviates from the norm.[1][2] It can be transported from the mitochondria to the cytosol and into the extracellular space, where it exerts diverse regulatory effects.[2]

Intracellular Signaling: HIF-1α Stabilization

Under hypoxic (low oxygen) conditions, or when SDH is dysfunctional, succinate accumulates in the cytoplasm.[2][9] This accumulation leads to the competitive inhibition of a class of α-ketoglutarate-dependent dioxygenases, most notably prolyl hydroxylase domain (PHD) enzymes.[2][10][11] PHDs are responsible for hydroxylating the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for proteasomal degradation under normoxic conditions. By inhibiting PHDs, succinate stabilizes HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glycolysis, and inflammation, effectively mimicking a hypoxic state even under normoxia (a phenomenon known as pseudohypoxia).[10][11][12][13] Succinate can also indirectly stabilize HIF-1α by promoting the generation of mitochondrial reactive oxygen species (ROS).[10][11][12]

References

- 1. nbinno.com [nbinno.com]

- 2. Multiple faces of succinate beyond metabolism in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. proteopedia.org [proteopedia.org]

- 7. sciencequery.com [sciencequery.com]

- 8. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]

- 9. Succinate Can Shuttle Reducing Power from the Hypoxic Retina to the O2-Rich Pigment Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]

- 11. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tara.tcd.ie [tara.tcd.ie]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Hydration States of Calcium Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hydration states of calcium succinate, a compound of interest in pharmaceutical and materials science. Understanding the precise nature of these hydrates, their interconversion, and their characteristic properties is critical for formulation development, stability studies, and quality control. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to illustrate the relationships between the different hydrated forms.

Introduction to this compound and its Hydrates

This compound (Ca(C₄H₄O₄)) is the calcium salt of succinic acid. It can exist in an anhydrous form as well as in several hydrated states, where a specific number of water molecules are incorporated into the crystal lattice. The presence and arrangement of these water molecules significantly influence the physicochemical properties of the material, including its solubility, stability, and crystal structure. To date, the scientific literature has primarily focused on three hydrated forms: a monohydrate, a trihydrate, and a non-stoichiometric hydrate containing approximately 2.3 water molecules.

Quantitative Data Summary

The following tables summarize the key quantitative data for the identified hydration states of this compound, facilitating a clear comparison of their properties.

Table 1: General Properties of this compound Hydrates

| Property | Monohydrate | Trihydrate | Hydrate (2.3 H₂O) | Anhydrous |

| Molecular Formula | Ca(C₄H₄O₄)·H₂O | Ca(C₄H₄O₄)·3H₂O | Ca(C₄H₄O₄)·2.3H₂O | Ca(C₄H₄O₄) |

| Molecular Weight ( g/mol ) | 174.17 | 210.20 | 197.59 | 156.15 |

| CAS Number | 140-99-8 | 140-99-8 (for anhydrous) | Not specified | 140-99-8 |

| Appearance | White to off-white powder | Needles or granules | Transparent, colorless crystals | White powder |

Table 2: Crystallographic Data of this compound Hydrates

| Parameter | Monohydrate (Form I) | Monohydrate (Form II) | Trihydrate | Hydrate (2.3 H₂O) |

| Crystal System | Monoclinic | Triclinic | Triclinic | Triclinic |

| Space Group | C2/c | P-1 | Not specified | P-1 |

| a (Å) | 11.952(2) | 6.419 | Not specified | Not specified |

| b (Å) | 9.691(2) | 7.622 | Not specified | Not specified |

| c (Å) | 11.606(2) | 8.076 | Not specified | Not specified |

| α (°) | 90 | 76.25 | Not specified | Not specified |

| β (°) | 108.81(1) | 73.61 | Not specified | Not specified |

| γ (°) | 90 | 81.30 | Not specified | Not specified |

| V (ų) | 1272.49 | Not specified | Not specified | Not specified |

| Z | 8 | Not specified | Not specified | Not specified |

Note: Conflicting crystallographic data exists for the monohydrate, suggesting the possibility of polymorphism. Further research is needed to confirm and characterize these different forms.

Table 3: Thermal Analysis Data of this compound Hydrates

| Hydration State | Dehydration Temperature (°C) | Mass Loss (%) | Notes |

| Trihydrate | Stable up to 150 °C | Not specified | Dehydration occurs above this temperature. |

| Hydrate (2.3 H₂O) | Stable up to 68 °C | 46.29% (in two steps) | The initial weight loss is attributed to the liberation of water molecules. |

Note: Detailed quantitative TGA-DSC data, including onset temperatures for each dehydration step and associated enthalpy changes, are not extensively reported in the literature and represent a gap in current knowledge.

Experimental Protocols

This section outlines the methodologies for the synthesis and characterization of this compound hydrates based on available literature.

Synthesis of this compound Hydrates

3.1.1. This compound Trihydrate (Gel-Aided Solution Growth) [1]

-

Reactants: Calcium chloride (CaCl₂) and succinic acid (H₂C₄H₄O₄).

-

Method: Single diffusion gel technique.

-

Procedure: a. Prepare a silica gel medium in a test tube. b. Incorporate a solution of calcium chloride into the gel. c. After gelation, carefully overlay the gel with a solution of succinic acid. d. Allow the system to stand at room temperature. Crystals of this compound trihydrate will grow within the gel matrix over time. e. Varying the concentrations of the reactants can influence the size and quality of the crystals.

3.1.2. This compound Hydrate (2.3 H₂O) (Free Evaporation Method) [2]

-

Reactants: Succinic acid and calcium carbonate (CaCO₃).

-

Method: Slow evaporation from an aqueous solution.

-

Procedure: a. Prepare aqueous solutions of succinic acid and calcium carbonate at specific molar concentrations. b. Mix the solutions and stir continuously to ensure homogeneity and prevent precipitation. c. Adjust the pH of the solution to approximately 4.3 for optimal crystal quality. d. Filter the solution into a beaker and cover it with a perforated sheet to allow for slow evaporation. e. Tiny crystals will appear after approximately 7 days and continue to grow over a period of about 20 days.

Characterization Techniques

3.2.1. X-ray Diffraction (XRD)

-

Purpose: To determine the crystal structure, lattice parameters, and space group of the different hydrates.

-

Methodology:

-

Single-Crystal XRD: A small, well-formed single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to solve the crystal structure.

-

Powder XRD (PXRD): A powdered sample is exposed to an X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffractogram provides a fingerprint of the crystalline phases present.

-

3.2.2. Thermal Analysis (TGA/DSC)

-

Purpose: To investigate the thermal stability and dehydration behavior of the hydrates.

-

Methodology:

-

Thermogravimetric Analysis (TGA): A small amount of the sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen). The change in mass is recorded as a function of temperature, revealing dehydration and decomposition events.

-

Differential Scanning Calorimetry (DSC): The sample and a reference are heated at the same rate. The difference in heat flow required to maintain both at the same temperature is measured, indicating endothermic (e.g., dehydration, melting) and exothermic (e.g., crystallization, decomposition) transitions.

-

3.2.3. Vibrational Spectroscopy (FTIR and Raman)

-

Purpose: To identify the functional groups present and to probe the local environment of the water and succinate molecules within the crystal lattice.

-

Methodology:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The sample is irradiated with infrared light, and the absorption of specific frequencies corresponding to molecular vibrations is measured.

-

Raman Spectroscopy: The sample is illuminated with a monochromatic laser, and the inelastically scattered light is analyzed. The frequency shifts in the scattered light correspond to the vibrational modes of the molecules.

-

Interconversion of Hydration States

The different hydration states of this compound can interconvert under varying conditions of temperature and relative humidity (RH). A comprehensive understanding of these transitions is crucial for controlling the solid form of the material.

Caption: Interconversion pathways of this compound hydration states.

The diagram above illustrates the plausible transitions between the anhydrous and various hydrated forms of this compound. Heating the hydrates leads to the loss of water molecules, eventually forming the anhydrous phase. Conversely, exposing the anhydrous form to moisture can lead to the formation of different hydrates depending on the relative humidity and temperature. The transitions between the different hydrated forms are also possible under specific conditions.

Conclusion and Future Outlook

This technical guide has consolidated the current understanding of the hydration states of this compound. The monohydrate, trihydrate, and a non-stoichiometric hydrate have been identified and characterized to varying extents. While crystallographic data for the monohydrate and trihydrate are available, discrepancies in the literature for the monohydrate warrant further investigation to clarify the potential for polymorphism.

Significant gaps remain in the quantitative understanding of the thermal behavior and the precise conditions governing the interconversion between these hydrates. Detailed TGA-DSC studies are required to determine the exact dehydration temperatures, corresponding weight losses, and enthalpy changes for each hydrate. Furthermore, systematic studies on the effect of relative humidity and temperature on the stability and interconversion of these forms are crucial for developing robust formulation and storage strategies. Finally, a comprehensive comparative analysis of the FTIR and Raman spectra of all identified hydrates, complete with detailed band assignments, would provide a valuable tool for rapid and non-destructive phase identification. Addressing these knowledge gaps will be essential for the effective utilization of this compound in pharmaceutical and other advanced applications.

References

Theoretical Modeling of Calcium Succinate Crystal Lattice: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical modeling of the calcium succinate crystal lattice, intended for researchers, scientists, and professionals in drug development. The document details the crystallographic structures, computational modeling methodologies, and the experimental protocols used for validation.

Introduction to this compound

This compound (C₄H₄CaO₄) is a salt of calcium and succinic acid.[1] Its crystalline forms are of significant interest in pharmaceutical and material science due to their potential applications, including in drug formulation and as a calcium supplement. Understanding the crystal lattice at a molecular level is crucial for predicting its physicochemical properties, such as solubility, stability, and bioavailability. Theoretical modeling, anchored by experimental data, provides invaluable insights into the structure-property relationships of this compound.

This compound exists in various hydrated forms and polymorphs, with the most commonly studied being the monoclinic monohydrate and a triclinic form.[2][3] The coordination of the calcium ion with the succinate anion and water molecules dictates the overall crystal packing and subsequent material properties.

Crystallographic Data of this compound

The crystal structure of this compound has been determined through single-crystal X-ray diffraction (XRD). Different crystalline forms have been reported in the literature, primarily a monoclinic monohydrate and an anhydrous triclinic form. The lattice parameters for these structures are summarized below.

| Parameter | This compound Monohydrate [2] | This compound (Triclinic) [3][4] |

| Formula | Ca(C₄H₄O₄)·H₂O | Ca(C₄H₄O₄) |

| Crystal System | Monoclinic | Triclinic |

| Space Group | C2/c | P-1 (Pī) |

| a (Å) | 11.952(2) | 6.643 |

| b (Å) | 9.691(2) | 6.791 |

| c (Å) | 11.606(2) | 6.845 |

| α (°) | 90 | 88.902 |

| β (°) | 108.81(1) | 88.902 |

| γ (°) | 90 | 68.482 |

| Volume (ų) | 1272.49 | 286.9 |

| Z | 8 | Not specified |

In the monoclinic monohydrate structure, the calcium ion is coordinated to seven oxygen atoms, forming a distorted pentagonal bipyramid.[2] One carboxylate group of the succinate ion chelates to a calcium ion while also forming bridge bonds to two other calcium ions. The second carboxylate group binds to two additional calcium ions. This extensive coordination results in a highly polymeric structure.[2]

Theoretical Modeling Methodologies

Computational chemistry provides powerful tools to investigate the this compound crystal lattice. The primary methods employed are Density Functional Theory (DFT) for static properties and Molecular Dynamics (MD) for simulating the dynamic behavior of the crystal.

Density Functional Theory (DFT)

DFT is used to calculate the electronic structure of the crystal, from which properties like equilibrium geometry, bond energies, and vibrational frequencies can be derived.[5] A typical DFT workflow for modeling this compound involves:

-

Model Construction: The initial atomic coordinates are taken from experimental crystallographic data (e.g., from XRD).

-

Functional and Basis Set Selection: The choice of the exchange-correlation functional and basis set is critical. For organometallic complexes like this compound, hybrid functionals such as B3LYP are often used in combination with basis sets like LanL2DZ, which can handle the calcium ion effectively.[5]

-

Geometry Optimization: The atomic positions and lattice parameters are relaxed to find the minimum energy configuration. This optimized structure can then be compared back to experimental data to validate the computational model.

-

Property Calculation: Once the geometry is optimized, properties such as vibrational frequencies (to be compared with FTIR/Raman spectra), electronic properties (e.g., HOMO-LUMO gap), and bond characteristics can be calculated.

References

The History and Discovery of Calcium Succinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium succinate, the calcium salt of the Krebs cycle intermediate succinic acid, has a history rooted in classical organic chemistry. While initially characterized as a simple salt, its significance has evolved considerably. In the mid-20th century, it was explored for its therapeutic potential in inflammatory conditions. More recently, with the burgeoning field of metabolomics and the discovery of succinate as a signaling molecule, this compound has garnered renewed interest. Its role extends from a crucial intermediate in the biotechnological production of succinic acid to a potential modulator of cellular signaling pathways. This technical guide provides a comprehensive overview of the history, discovery, physicochemical properties, and relevant experimental methodologies associated with this compound.

History and Discovery

The history of this compound is intrinsically linked to the discovery and study of its parent acid, succinic acid.

Early History of Succinic Acid

Succinic acid was first obtained in the 16th century from the distillation of amber, for which it is named (Latin: succinum). For centuries, its preparation remained tied to this natural source. It was one of the dicarboxylic acids to be isolated and studied, contributing to the foundational understanding of organic chemistry in the 19th century.

First Synthesis and Characterization of this compound

While a singular "discovery" of this compound is not documented, its preparation is noted in the comprehensive German chemical encyclopedia, Beilstein's Handbook of Organic Chemistry. The first preparations would have followed the classical methods of acid-base chemistry, reacting succinic acid with a calcium base, such as calcium hydroxide or calcium carbonate. A Japanese patent from 1965 describes a "prior art" method of preparing this compound by reacting succinic anhydride with calcium hydroxide in methanol, indicating this was a known process[1].

Mid-20th Century Therapeutic Exploration

In the mid-20th century, this compound was investigated for its potential therapeutic effects, particularly in the treatment of rheumatic diseases. A notable study published in 1951 by Darrell C. Crain explored the use of this compound in combination with aspirin for treating conditions like rheumatoid arthritis and osteoarthritis[2][3]. The rationale was based on the idea that succinate could play a role in cellular respiration and that this combination might offer improved anti-rheumatic effects.

Modern Significance: Biotechnology and Cell Signaling

In recent decades, the role of this compound has been redefined by two key areas:

-

Biotechnological Production of Succinic Acid: With the rise of sustainable "green" chemistry, microbial fermentation has become a primary method for producing succinic acid. In many of these processes, the fermentation broth is neutralized with calcium hydroxide, leading to the precipitation of this compound. This step is crucial for separating and purifying the succinic acid from the fermentation medium.

-

Succinate as a Signaling Molecule: The discovery of the G-protein coupled receptor SUCNR1 (also known as GPR91), which is activated by succinate, has opened a new field of study. Succinate is now recognized not just as a metabolite but as an extracellular signaling molecule involved in processes like inflammation and angiogenesis. This has cast the potential physiological effects of this compound in a new light.

Physicochemical Properties

The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₄CaO₄ | [4] |

| Molecular Weight | 156.15 g/mol (anhydrous) | [4] |

| Appearance | White powder, needles, or granules | [4] |

| Odor | Characteristic |

Table 1: General Physicochemical Properties of this compound

| Temperature (°C) | Solubility ( g/100g H₂O) | Reference |

| 0 | 1.127 | [5] |

| 20 | 1.28 | [5] |

| 100 | 0.66 | [5] |

Table 2: Aqueous Solubility of this compound

Note: this compound is also reported to be soluble in dilute acids and practically insoluble in alcohol[4].

Biological Activity and Signaling Pathways

The biological effects of this compound can be attributed to its constituent parts: calcium and the succinate anion. While calcium is a well-known second messenger and essential for numerous physiological processes, the discovery of succinate's signaling role has revealed a more complex picture.

Succinate Receptor 1 (SUCNR1) Signaling

Extracellular succinate activates a specific G-protein coupled receptor, SUCNR1. This receptor is expressed in various tissues, including the kidneys, liver, and immune cells. SUCNR1 couples to both Gq and Gi/o G-protein families.

-

Gq Pathway: Activation of the Gq pathway by succinate leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, which then activates various downstream signaling cascades.

-

Gi Pathway: The Gi pathway, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The following diagram illustrates the Gq-mediated signaling pathway of SUCNR1.

Relevance to Rheumatic Diseases

The historical use of this compound in rheumatic conditions may have a modern scientific basis. Elevated levels of succinate have been found in the synovial fluid of patients with rheumatoid arthritis. Succinate can act as a pro-inflammatory signal, inducing the production of cytokines like IL-1β through HIF-1α stabilization and SUCNR1 activation in synovial cells. This suggests that targeting succinate signaling could be a therapeutic strategy for inflammatory arthritis.

Experimental Protocols

Synthesis of this compound via Precipitation

This protocol is adapted from methods described for the purification of succinic acid from fermentation broths.

Objective: To synthesize this compound by reacting succinic acid with calcium hydroxide.

Materials:

-

Succinic acid (C₄H₆O₄)

-

Calcium hydroxide (Ca(OH)₂)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare a solution of succinic acid in deionized water. The concentration can be adjusted, but a starting point is 50-100 g/L.

-

Gently heat the solution while stirring until all the succinic acid has dissolved.

-

Slowly add a slurry of calcium hydroxide in deionized water to the succinic acid solution. The amount of calcium hydroxide should be stoichiometric to neutralize the succinic acid.

-

As the calcium hydroxide is added, a white precipitate of this compound will form.

-

Continue stirring the mixture for 30-60 minutes to ensure the reaction goes to completion.

-

Collect the precipitated this compound by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with deionized water to remove any unreacted starting materials or soluble impurities.

-

Dry the collected this compound in an oven at a temperature below its decomposition point (e.g., 80-100°C) until a constant weight is achieved.

The following diagram outlines the experimental workflow for the synthesis of this compound.

Characterization of this compound

Objective: To confirm the identity and purity of the synthesized this compound.

Methods:

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a sample by mixing a small amount of the dried this compound with potassium bromide (KBr) and pressing it into a pellet.

-

Acquire the FTIR spectrum.

-

Characteristic peaks for the carboxylate group (COO⁻) should be observed, typically around 1550-1610 cm⁻¹ (asymmetric stretching) and 1400-1440 cm⁻¹ (symmetric stretching). The absence of a broad peak around 3000 cm⁻¹ indicates the deprotonation of the carboxylic acid.

-

-

Powder X-ray Diffraction (XRD):

-

Place the powdered sample on the sample holder of the diffractometer.

-

Obtain the XRD pattern.

-

The resulting diffraction pattern can be compared to known patterns for this compound to confirm its crystalline structure.

-

In Vitro Calcium Bioavailability Assessment using Caco-2 Cells

This protocol provides a general framework for assessing the bioavailability of calcium from this compound using the Caco-2 cell line, a model for the human intestinal epithelium.

Objective: To determine the amount of calcium from this compound that can be absorbed by intestinal cells in vitro.

Materials:

-

Caco-2 cells

-

Cell culture reagents (e.g., DMEM, FBS, antibiotics)

-

Transwell inserts

-

This compound solution

-

Control calcium salt solution (e.g., calcium chloride)

-

Digestion enzymes (pepsin, pancreatin)

-

Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow them to differentiate into a monolayer with characteristics similar to intestinal enterocytes.

-

Sample Preparation: a. Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution). b. To simulate digestion, the this compound solution can be pre-treated with pepsin at an acidic pH, followed by pancreatin at a neutral pH.

-

Transport Assay: a. Wash the Caco-2 cell monolayers with transport buffer. b. Add the this compound solution to the apical (upper) side of the Transwell insert. c. Add fresh transport buffer to the basolateral (lower) side. d. Incubate for a defined period (e.g., 2 hours) at 37°C.

-

Sample Analysis: a. Collect the buffer from the basolateral side. b. Measure the calcium concentration in the basolateral buffer using AAS or ICP-MS.

-

Data Analysis: The amount of calcium transported to the basolateral side represents the bioavailable fraction. This can be compared to the transport of a highly soluble calcium salt like calcium chloride.

Conclusion

This compound, a compound with a rich history, continues to be relevant in both industrial and biomedical research. Its role as a key intermediate in the bio-production of succinic acid is well-established. Furthermore, the discovery of succinate's function as a signaling molecule acting through the SUCNR1 receptor has opened up new avenues for investigating the physiological and therapeutic effects of this compound, particularly in the context of inflammation and metabolic regulation. The experimental protocols provided in this guide offer a starting point for researchers interested in synthesizing, characterizing, and evaluating the biological activity of this versatile compound. Further research, especially in the area of in vivo pharmacokinetics and clinical applications, will be crucial to fully elucidate the potential of this compound in drug development and nutritional science.

References

- 1. An In Silico Approach toward the Appropriate Absorption Rate Metric in Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound with aspirin as an anti-rheumatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Combined with Aspirin in the Treatment of Rheumatic Disease: II. This compound with Aspirin as an Anti-Rheumatic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. auc cmax tmax: Topics by Science.gov [science.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Calcium Succinate-Based Biomaterials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium succinate is emerging as a promising precursor for the development of advanced biomaterials, particularly for applications in bone tissue engineering and drug delivery. As a salt of calcium and succinic acid, a key intermediate in the Krebs cycle, it offers the dual benefit of providing calcium ions essential for bone mineralization and succinate molecules that can act as signaling agents, influencing cellular metabolism and function. The inherent biocompatibility and biodegradability of this compound make it an attractive component for creating scaffolds that support tissue regeneration and for formulating controlled-release drug delivery systems.[1][2] These application notes provide an overview of the potential uses of this compound in biomaterial fabrication and detail relevant experimental protocols.

Applications of this compound in Biomaterials

This compound can be utilized as a precursor in several biomaterial fabrication processes:

-

Bone Tissue Engineering Scaffolds: this compound can be incorporated into biodegradable polymer matrices, such as poly(butylene succinate) (PBSu), to create composite scaffolds. In this application, it serves as a source of calcium to promote osteogenesis and can be converted into calcium phosphate, a key mineral component of bone, through a wet chemical process.

-

Bioactive Cements: As a source of calcium ions, this compound can be a component in the formulation of self-setting bone cements.[3][4][5] These cements can be used to fill bone defects and provide mechanical support during the healing process.

-

Drug Delivery Systems: The solubility of this compound can be leveraged to create systems for the controlled release of therapeutic agents. The succinate anion itself may also have therapeutic effects, for instance, by modulating inflammatory responses.

Experimental Protocols

Protocol 1: Fabrication of a this compound/Poly(butylene succinate) Composite Scaffold

This protocol describes the fabrication of a porous composite scaffold using a solvent casting and particulate leaching technique, adapted for the inclusion of this compound.[6][7][8][9][10]

Materials:

-

Poly(butylene succinate) (PBSu)

-

This compound (CaC₄H₄O₄)

-

Chloroform

-

Sodium chloride (NaCl), sieved to desired particle size (e.g., 200-400 µm)

-

Deionized water

-

Phosphate-Buffered Saline (PBS)

Equipment:

-

Magnetic stirrer

-

Molds (e.g., Teflon)

-

Vacuum oven

-

Freeze-dryer (optional)

Procedure:

-

Polymer Solution Preparation: Dissolve a specific amount of PBSu in chloroform to create a polymer solution (e.g., 10% w/v). Stir until the polymer is fully dissolved.

-

Addition of this compound and Porogen: Add this compound powder and sieved NaCl particles to the polymer solution. The ratio of polymer to this compound and NaCl will determine the composition and porosity of the final scaffold. A typical ratio might be 1:1:8 (PBSu:this compound:NaCl) by weight.

-

Casting: Stir the mixture to ensure a homogenous suspension and pour it into the molds.

-

Solvent Evaporation: Place the molds in a fume hood to allow the chloroform to evaporate slowly over 24-48 hours.

-

Particulate Leaching: Immerse the dried polymer/salt composite in deionized water for 48-72 hours, changing the water periodically to ensure complete leaching of the NaCl porogen.

-

Drying: Dry the resulting porous scaffold, either by air-drying, in a vacuum oven at a low temperature, or by freeze-drying to preserve the porous structure.

-

Sterilization: Sterilize the scaffolds using an appropriate method, such as ethylene oxide or gamma irradiation, before cell culture experiments.

Protocol 2: In Vitro Bioactivity Assessment - Apatite Formation

This protocol determines the bioactivity of the scaffold by assessing its ability to form a hydroxyapatite layer on its surface in a simulated body fluid (SBF).

Materials:

-

This compound/PBSu scaffold

-

Simulated Body Fluid (SBF) solution

-

Tris buffer

Equipment:

-

Incubator at 37°C

-

Scanning Electron Microscope (SEM)

-

Energy-Dispersive X-ray Spectroscopy (EDX)

Procedure:

-

Immersion in SBF: Immerse the scaffold in SBF at a ratio of approximately 1 mg of scaffold per 1 mL of SBF in a sterile container.

-

Incubation: Incubate the container at 37°C for various time points (e.g., 7, 14, and 21 days).

-

Sample Retrieval and Preparation: At each time point, remove the scaffold from the SBF, gently rinse with deionized water, and dry.

-

Analysis: Analyze the surface morphology of the scaffold using SEM to observe the formation of a mineral layer. Use EDX to confirm that the elemental composition of the layer (calcium and phosphorus ratio) is consistent with that of hydroxyapatite.

Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)

This protocol assesses the cytocompatibility of the biomaterial by measuring the proliferation of cells cultured on the scaffold.[11][12][13][14][15]

Materials:

-

Sterilized this compound/PBSu scaffolds

-

Osteoblast-like cells (e.g., MG-63 or Saos-2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Equipment:

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Scaffold Preparation: Place the sterilized scaffolds into the wells of a 96-well plate.

-

Cell Seeding: Seed the osteoblast-like cells onto the scaffolds at a predetermined density (e.g., 1 x 10⁴ cells per well).

-

Incubation: Culture the cells for various time points (e.g., 1, 3, and 7 days) in a CO₂ incubator.

-

MTT Assay:

-

At each time point, add MTT solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

-